

# BI 1265162 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BI 1265162 |           |
| Cat. No.:            | B12386402  | Get Quote |

## **BI 1265162 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigation of off-target effects for the epithelial sodium channel (ENaC) inhibitor, **BI 1265162**.

### Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BI 1265162**?

A1: The primary target of **BI 1265162** is the epithelial sodium channel (ENaC). It is a potent ENaC inhibitor with an IC50 of 3 nM for ENaC-mediated sodium currents in human airway epithelium cells.[1] By blocking ENaC, **BI 1265162** was developed to increase airway surface liquid and enhance mucociliary clearance, a therapeutic approach for cystic fibrosis (CF).[2][3] [4][5][6]

Q2: What is the known off-target profile of **BI 1265162**?

A2: **BI 1265162** has a favorable off-target profile. In a preclinical in vitro safety evaluation covering 44 targets (a CEREP panel), **BI 1265162** did not show significant inhibition (>50%) at a concentration of 10  $\mu$ M.[2] This panel included other ion channels such as CFTR, Cav3.1, Cav3.2, and BK channels.[2]

Q3: Does BI 1265162 inhibit cytochrome P450 (CYP) enzymes?



A3: No, **BI 1265162** does not significantly inhibit CYP enzymes. The IC50 for CYP enzyme inhibition is greater than 50  $\mu$ M.[2]

Q4: What were the key safety findings in clinical trials?

A4: In Phase I clinical trials, **BI 1265162** was generally well-tolerated in healthy volunteers with single doses up to 1200 µg and multiple doses up to 600 µg.[4][5] Most adverse events were mild to moderate.[4][5] One subject experienced asymptomatic hyperkalemia, and another had a serious adverse event of neuropathia vestibularis; however, neither was considered to be related to the drug.[4] In a Phase II study in patients with CF, **BI 1265162** was also found to be safe and well-tolerated at doses up to 200 µg twice daily.[7]

Q5: Why was the clinical development of **BI 1265162** terminated?

A5: The development of **BI 1265162** was terminated because it did not demonstrate a potential for clinical benefit in a Phase II study (BALANCE-CF 1).[7] While the drug was safe, it did not show clinically relevant efficacy in improving lung function in patients with cystic fibrosis.[7]

## **Troubleshooting Guide**

Issue 1: Observing unexpected cellular effects not related to ENaC inhibition.

- Question: My in vitro experiment is showing a cellular phenotype that I can't explain by ENaC inhibition alone. Could this be an off-target effect of BI 1265162?
- Answer:
  - $\circ$  Review the Concentration: **BI 1265162** was shown to be highly selective in preclinical safety screening at a concentration of 10  $\mu$ M.[2] If you are using significantly higher concentrations, the risk of off-target effects increases.
  - Consult Selectivity Data: As detailed in the tables below, BI 1265162 showed no significant activity against a panel of 44 common off-targets and had a high IC50 for CYP enzyme inhibition.[2]
  - Consider the Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and is not causing the observed effects.

#### Troubleshooting & Optimization





 Use a Structurally Unrelated ENaC Inhibitor: To confirm that the observed effect is not due to ENaC inhibition, consider using a structurally different ENaC inhibitor, such as amiloride, as a comparator.

Issue 2: Difficulty replicating in vivo efficacy seen in preclinical models.

 Question: I am not observing the expected improvement in mucociliary clearance in my animal model. What could be the issue?

#### Answer:

- Pharmacokinetics and Route of Administration: BI 1265162 was designed for inhaled delivery to maximize lung exposure while minimizing systemic effects.[3] Ensure your delivery method achieves adequate lung deposition. The minimal oral bioavailability (0.50%) and the fact that renal excretion is not a major elimination route highlight the importance of direct lung delivery.[4][5]
- Dose and Duration: Preclinical studies in rats and sheep used specific dose ranges to demonstrate efficacy.[8][9] Review these studies to ensure your dosing is appropriate for the model.
- Species Differences: While BI 1265162 was effective in rat and sheep models, metabolic and physiological differences in your chosen model could impact efficacy.[8][9]

Issue 3: Concern about potential for hyperkalemia.

 Question: I am planning in vivo studies and am concerned about the risk of hyperkalemia, a known class effect for ENaC inhibitors. How can I mitigate and monitor for this?

#### Answer:

Minimized Systemic Exposure: BI 1265162 was developed to have low systemic exposure
after inhalation, which minimizes the risk of renal ENaC inhibition and subsequent
hyperkalemia.[2] Preclinical animal studies showed no effects on renal function or plasma
electrolytes.[8][9]



- Monitoring: In clinical trials, plasma electrolytes were closely monitored.[10] It is crucial to include regular monitoring of serum potassium levels in your in vivo study protocols.
- Dose Selection: Use the lowest effective dose to minimize the risk of systemic side effects.

## **Data on Off-Target and Safety Pharmacology**

Table 1: In Vitro Off-Target Selectivity Panel

| Target Class                                        | Number of Targets | Concentration<br>Tested | Result                                                                  |
|-----------------------------------------------------|-------------------|-------------------------|-------------------------------------------------------------------------|
| Various Receptors,<br>Ion Channels,<br>Transporters | 44                | 10 μΜ                   | No significant inhibition observed (>50%) for any of the 44 targets.[2] |

Note: The specific 44 targets in the CEREP panel are not fully detailed in the public literature, but it was noted to include CFTR, Cav3.1, Cav3.2, and BK channels.[2]

Table 2: Additional In Vitro Safety Pharmacology Data

| Assay                 | Test System                                                                  | Result           |
|-----------------------|------------------------------------------------------------------------------|------------------|
| CYP Enzyme Inhibition | Human Cytochrome P450<br>Isoforms                                            | IC50 > 50 μM[2]  |
| Cytotoxicity          | Human Bronchial Epithelial<br>Cells, Rat Hepatocytes, U937<br>Leukemic Cells | IC50 > 800 μM[2] |
| Mutagenicity          | Ames Test                                                                    | Negative[2]      |

### **Experimental Protocols**

1. In Vitro ENaC Inhibition Assay (Ussing Chamber)

#### Troubleshooting & Optimization





This protocol is a summary of the likely methods used in the preclinical evaluation of **BI 1265162**.

- Objective: To measure the effect of BI 1265162 on ENaC-mediated sodium transport across an epithelial monolayer.
- Methodology:
  - Cell Culture: Human bronchial epithelial cells (or other suitable cell lines like M1 or NCI-H441) are cultured on permeable supports until a confluent, polarized monolayer is formed.[8][9]
  - Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. The chambers are filled with appropriate physiological solutions and maintained at 37°C.
  - Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured. The Isc is an indicator of net ion transport across the epithelium.
  - Compound Addition: After establishing a stable baseline Isc, BI 1265162 is added to the apical chamber at various concentrations.
  - Data Analysis: The change in Isc after the addition of the compound is measured. The ENaC-specific current is determined by the subsequent addition of a maximal concentration of a known ENaC blocker like amiloride. The IC50 is then calculated from the concentration-response curve.
- 2. In Vivo Mucociliary Clearance (MCC) Assay (Sheep Model)

This protocol is a generalized summary based on the preclinical studies of BI 1265162.[8][9]

- Objective: To assess the in vivo efficacy of inhaled **BI 1265162** on mucociliary clearance.
- Methodology:



- Animal Model: Adult sheep are often used for MCC studies due to their lung anatomy and physiology being comparable to humans.
- Compound Administration: BI 1265162 is formulated for inhalation and administered via a nebulizer connected to an endotracheal tube.
- Tracer Deposition: A radiolabeled tracer (e.g., 99mTc-sulfur colloid) is delivered as an aerosol to the lungs.
- Gamma Scintigraphy: The movement of the tracer out of the lungs is monitored over several hours using a gamma camera.
- Data Analysis: The percentage of tracer remaining in the lungs over time is calculated. An
  increased clearance rate in the BI 1265162-treated group compared to the vehicle control
  group indicates improved MCC.

#### **Visualizations**



Click to download full resolution via product page

Caption: On-target signaling pathway of **BI 1265162** in airway epithelium.





Click to download full resolution via product page

Caption: Preclinical to clinical workflow for an ENaC inhibitor like **BI 1265162**.





#### Click to download full resolution via product page

Caption: Troubleshooting logic for experiments with ENaC inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BI 1265162 / Boehringer Ingelheim [delta.larvol.com]
- 2. | BioWorld [bioworld.com]
- 3. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor BI 1265162 in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]







- 9. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [BI 1265162 off-target effects investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#bi-1265162-off-target-effects-investigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com